molecular formula C42H22 B14679480 Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene CAS No. 34814-82-9

Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene

Cat. No.: B14679480
CAS No.: 34814-82-9
M. Wt: 526.6 g/mol
InChI Key: VQTIXOWFVHAUMZ-UHFFFAOYSA-N
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Description

Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₄₂H₂₂ and a molecular weight of 526.6241 g/mol . This compound is known for its complex structure, which includes multiple fused benzene rings, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials for this synthesis are often prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced polycyclic aromatic hydrocarbons.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced polycyclic aromatic hydrocarbons. Substitution reactions can yield halogenated or nitrated derivatives.

Scientific Research Applications

Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene has several scientific research applications, including:

    Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with proteins, altering their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A related polycyclic aromatic hydrocarbon with significant biological activity.

    Naphtho[1,2-b]benzofuran: Another polycyclic aromatic compound with similar structural features and reactivity.

Uniqueness

Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is unique due to its highly fused ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

34814-82-9

Molecular Formula

C42H22

Molecular Weight

526.6 g/mol

IUPAC Name

undecacyclo[20.16.2.12,6.123,31.07,12.015,39.016,21.025,30.036,40.014,42.035,41]dotetraconta-1(38),2,4,6(42),7,9,11,13,15(39),16,18,20,22(40),23,25,27,29,31(41),32,34,36-henicosaene

InChI

InChI=1S/C42H22/c1-3-11-25-23(9-1)21-35-37-27(25)15-7-17-29(37)33-19-20-34-30-18-8-16-28-26-12-4-2-10-24(26)22-36(38(28)30)40-32-14-6-5-13-31(32)39(35)41(33)42(34)40/h1-22H

InChI Key

VQTIXOWFVHAUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=C6C7=CC=CC8=C7C(=CC9=CC=CC=C89)C3=C6C5=C(C4=CC2=C1)C1=CC=CC=C13

Origin of Product

United States

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